Product packaging for BKM1644(Cat. No.:CAS No. 1070966-96-9)

BKM1644

Cat. No.: B606200
CAS No.: 1070966-96-9
M. Wt: 845.51
InChI Key: BUVQOTXMGBNZPM-ZMNABIIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background on Castration-Resistant Prostate Cancer (CRPC) and Bone Metastasis Research

Prostate cancer is a leading cause of cancer-related mortality in men. mdpi.com While initial stages often rely on testosterone (B1683101) for growth, the disease can progress to a state known as castration-resistant prostate cancer (CRPC), where it continues to grow even when testosterone levels are significantly reduced. cancer.caurologyhealth.org This advanced form of the disease has a poor prognosis. mdpi.com

A critical complication of CRPC is metastasis, the spread of cancer to other parts of the body. urologyhealth.org The bone is the most common site for prostate cancer metastasis; it is estimated that approximately 90% of patients with metastatic CRPC (mCRPC) have detectable bone lesions. e-crt.org Bone metastasis is a major contributor to the morbidity and mortality associated with the disease. nih.govoncotarget.com Consequently, a primary goal of ongoing research is the development of new therapeutic agents that can effectively target and inhibit the growth of prostate cancer in the bone. nih.govresearchgate.net

Overview of Novel Small Molecule Therapeutics in Cancer Biology

Small molecule therapeutics represent a cornerstone of modern cancer treatment. oatext.comnih.gov These compounds, typically characterized by a low molecular weight (usually ≤ 500 Daltons), are designed to interact with specific biological targets involved in cancer progression. nih.govfrontiersin.org Their small size allows them to access intracellular proteins, cell surface receptors, and other key components of signaling pathways that regulate cancer cell survival, proliferation, and metastasis. oatext.comfrontiersin.org

The development of small molecule inhibitors has led to numerous successful drugs targeting a wide array of proteins, such as kinases and proteasomes. nih.govfrontiersin.org As of December 2020, 89 small-molecule targeted cancer drugs had received approval from the U.S. Food and Drug Administration (FDA) and China's National Medical Products Administration (NMPA). frontiersin.org However, significant challenges, including low response rates and the development of drug resistance, remain formidable problems in the field, driving the continuous search for novel compounds. nih.govfrontiersin.org

Classification and Structural Context of BKM1644

This compound is a synthetic small molecule developed with the specific intention of targeting bone metastatic prostate cancer. nih.govoncotarget.com Its chemical design is multifaceted, allowing it to be classified under several related categories.

This compound is classified as an acyl-tyrosine bisphosphonate amide derivative. nih.govoncotarget.commedchemexpress.com The design strategy behind this compound involves a molecular hybridization approach, which combines two or more distinct pharmacophores (the active parts of a molecule) into a single chemical entity. researchgate.netnih.gov This approach aims to create novel drug candidates that can interact with multiple targets, potentially leading to higher efficacy. nih.gov

The compound is also categorized as an aminobisphosphonate derivative. nih.govoncotarget.comurotoday.com This class of molecules is specifically designed to target cancers that have metastasized to the bone. researchgate.netresearchgate.net The bisphosphonate component gives the molecule a high affinity for bone mineral, concentrating the agent at the site of skeletal tumors.

This compound belongs to a series of compounds that share a common three-component "A-B-C" structural design. researchgate.netnih.govresearchgate.net This family of molecules, which includes BKM1740, BKM570, and BKM1972, was developed to co-target multiple oncogenic factors. researchgate.netnih.gov

BKM1740 : This analog is also an acyl-tyrosine bisphosphonate amide derivative and is structurally very similar to this compound. nih.govthno.org this compound was created by removing a piperidinyl spacer from the BKM1740 structure. researchgate.net This modification resulted in this compound having a smaller molecular weight, improved water solubility, and being easier to synthesize. researchgate.net

BKM570 : A first-generation bradykinin (B550075) antagonist, BKM570 is a precursor in the design lineage. researchgate.net The design of this compound incorporates a key chemical moiety from BKM570. researchgate.net

BKM1972 : Another related small molecule, BKM1972, has also shown potent anti-cancer activity in prostate cancer cell lines and is known to inhibit the expression of the anti-apoptotic protein survivin. researchgate.netemory.edu

Research Findings on this compound

Preclinical studies have demonstrated the anti-cancer activity of this compound. In laboratory settings, it has shown the ability to inhibit the proliferation of metastatic, castration-resistant prostate cancer (mCRPC) cells. nih.govoncotarget.com

A key mechanism of action identified for this compound is the inhibition of survivin, an anti-apoptotic protein that is overexpressed in prostate cancer bone metastasis and linked to therapeutic resistance. nih.govoncotarget.com By suppressing survivin, this compound may help to overcome resistance to standard chemotherapies like docetaxel (B913). nih.govoncotarget.com Mechanistic studies suggest that this suppression of survivin may occur through the Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway. nih.govoncotarget.com

The following table summarizes the in vitro cytotoxicity of this compound in various metastatic castration-resistant prostate cancer cell lines.

Cell LineIC₅₀ (μM)Description
mCRPC Cells2.1 - 6.3A range of IC₅₀ values observed across various metastatic, castration-resistant prostate cancer cell lines, demonstrating potent inhibition of cell proliferation. nih.govoncotarget.comoncotarget.com

The table below outlines the characteristics of this compound and its structurally related analogs.

CompoundClassificationKey Research Findings
This compound Acyl-tyrosine bisphosphonate amide derivative; Aminobisphosphonate derivativePotent anti-cancer activity in mCRPC cells; Inhibits survivin expression, potentially via a Stat3-dependent mechanism. nih.govoncotarget.com
BKM1740 Acyl-tyrosine bisphosphonate amide derivativeStructurally similar to this compound; Inhibits survivin and induces apoptosis in bone metastatic prostate cancer cells. nih.govthno.orgcdnsciencepub.com
BKM570 Bradykinin antagonistA first-generation compound whose key chemical moiety is incorporated into the design of this compound. researchgate.net
BKM1972 Small-molecule compoundExhibits potent cytotoxicity in prostate cancer cells; Inhibits survivin expression. researchgate.netemory.edu

Properties

CAS No.

1070966-96-9

Molecular Formula

C34H37Cl2F5N2O9P2

Molecular Weight

845.51

IUPAC Name

tetraethyl ((3-(4-((2,6-dichlorobenzyl)oxy)phenyl)-2-(3-(perfluorophenyl)acrylamido)propanamido)methylene)(R,E)-bis(phosphonate)

InChI

InChI=1S/C34H37Cl2F5N2O9P2/c1-5-49-53(46,50-6-2)34(54(47,51-7-3)52-8-4)43-33(45)26(42-27(44)17-16-22-28(37)30(39)32(41)31(40)29(22)38)18-20-12-14-21(15-13-20)48-19-23-24(35)10-9-11-25(23)36/h9-17,26,34H,5-8,18-19H2,1-4H3,(H,42,44)(H,43,45)/b17-16+/t26-/m1/s1

InChI Key

BUVQOTXMGBNZPM-ZMNABIIRSA-N

SMILES

O=C(N[C@H](CC1=CC=C(OCC2=C(Cl)C=CC=C2Cl)C=C1)C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)=O)/C=C/C3=C(F)C(F)=C(F)C(F)=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BKM1644;  BKM-1644;  BKM 1644; 

Origin of Product

United States

Elucidation of Bkm1644 S Molecular and Cellular Mechanisms of Action

Direct Molecular Targets and Signaling Pathways

Research indicates that BKM1644 exerts its anti-cancer effects through direct or indirect targeting of proteins involved in apoptosis and cell signaling. nih.govresearchgate.net Two primary targets identified are the anti-apoptotic protein Survivin and the transcription factor STAT3. nih.govresearchgate.net

Inhibition of Survivin Expression

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is frequently overexpressed in various human tumors, including prostate cancer, where it contributes to inhibiting apoptosis and regulating cell division. nih.govjcancer.orgbmbreports.org Elevated Survivin expression has been correlated with therapeutic resistance and poor prognosis. nih.govnih.gov this compound has been shown to effectively inhibit Survivin expression. nih.govresearchgate.netnih.gov

Studies have demonstrated that this compound inhibits Survivin expression at the transcriptional level. nih.govresearchgate.net The human Survivin promoter contains regulatory elements, including putative STAT3 binding sites. nih.gov Research using a Survivin reporter assay confirmed that STAT3 is involved in the suppression of Survivin transcription by this compound. nih.govresearchgate.netnih.gov This suggests that this compound's effect on Survivin transcription is mediated, at least in part, through its influence on STAT3 activity. nih.govresearchgate.net

While the primary documented mechanism of Survivin inhibition by this compound involves transcriptional regulation via STAT3, further research may explore potential post-translational effects. Currently available research primarily highlights the transcriptional control mechanism. nih.govresearchgate.net

Transcriptional Regulation of Survivin

Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, proliferation, and immune response. bmbreports.orgcellsignal.commdpi.commaayanlab.cloud Constitutive activation of STAT3 is frequently observed in numerous human cancers and contributes to tumor progression and resistance to therapy. bmbreports.orgcellsignal.comscientificarchives.com this compound has been found to modulate the STAT3 pathway. nih.govresearchgate.net

STAT3 activation is typically initiated by phosphorylation at tyrosine residue 705 (Tyr705), which leads to dimerization and translocation to the nucleus. cellsignal.comscientificarchives.compor-journal.com Phosphorylation at serine residue 727 (Ser727) is also important and can regulate transcriptional activation and other cellular functions, including mitochondrial localization. cellsignal.compor-journal.com this compound treatment has been shown to significantly reduce STAT3 phosphorylation at both the Ser727 and Tyr705 residues. nih.govresearchgate.net This inhibition of phosphorylation is a key mechanism by which this compound modulates STAT3 activity. nih.govresearchgate.net

Inhibition of STAT3 Phosphorylation (Ser727 and Tyr705 residues)

Induction of Apoptosis and Cell Death Mechanisms

This compound has been shown to inhibit cancer cell viability through the induction of apoptosis in a dose-dependent manner nih.govresearchgate.net. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer medcraveonline.com.

Activation of Apoptotic Caspases

A key aspect of this compound's mechanism of action is the activation of apoptotic caspases. Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis medcraveonline.com. Studies have shown that this compound effectively promotes the activation of caspase-3, a crucial effector caspase involved in the dismantling of cellular components during apoptosis nih.govresearchgate.net.

Cleavage of Poly ADP Ribose Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair, and its cleavage by caspases, particularly caspase-3 and caspase-7, is considered a hallmark of apoptosis biolegend.comcellsignal.com. This compound treatment leads to the effective cleavage of PARP nih.govresearchgate.net. This cleavage results in an 89 kDa fragment, which is a classical indicator of apoptotic activation biolegend.comcellsignal.com.

Role in Cell Viability Inhibition

This compound significantly inhibits the viability of various human cancer cells nih.govresearchgate.net. Its ability to induce apoptosis, as evidenced by caspase activation and PARP cleavage, directly contributes to this inhibition of cell viability nih.govresearchgate.net. Research in mCRPC cell lines, such as PC-3 and DU-145, has determined the lethal concentration 50 (LC50) values for this compound to be 3.8 μM and 3.1 μM, respectively researchgate.net. The average half-maximal inhibitory concentration (IC50) of this compound across several PCa cell lines is approximately 4.1 μM, with a range between 2.1 μM and 6.3 μM nih.govresearchgate.net.

Here is a table summarizing the IC50 and LC50 values of this compound in various prostate cancer cell lines:

Cell LineIC50 (μM)LC50 (μM)
PC-3-3.8 researchgate.net
DU-145-3.1 researchgate.net
LNCaP2.1 - 6.3 (within range) nih.govresearchgate.net-
C4-22.1 - 6.3 (within range) nih.govresearchgate.net-
C4-2B2.1 - 6.3 (within range) nih.govresearchgate.net-
CWR22Rv12.1 - 6.3 (within range) nih.govresearchgate.net-
ARCaPE2.1 - 6.3 (within range) nih.govresearchgate.net-
ARCaPM2.1 - 6.3 (within range) nih.govresearchgate.net-
Average PCa Cell Lines4.1 nih.govresearchgate.net-

Interaction with Chemotherapeutic Agents and Resistance Mechanisms

This compound has demonstrated significant potential in interacting with conventional chemotherapeutic agents, particularly in overcoming resistance mechanisms nih.govnih.gov.

Antagonism of Docetaxel-Induced Survivin Upregulation

Docetaxel (B913), a commonly used chemotherapy agent for mCRPC, can unfortunately induce the upregulation of survivin, an anti-apoptotic protein, which contributes to acquired therapeutic resistance nih.govnih.govresearchgate.net. This compound effectively inhibits survivin expression nih.govnih.govresearchgate.net. By suppressing survivin levels, this compound can antagonize the induction of survivin caused by docetaxel treatment nih.govnih.gov. This antagonistic effect is crucial in potentially overcoming a key mechanism of docetaxel resistance nih.govnih.gov. Signal transducer and activator of transcription 3 (Stat3) may be involved in the suppression of survivin transcription by this compound nih.govnih.govresearchgate.net.

Mechanism of Sensitization to Docetaxel Treatment

This compound is capable of sensitizing cancer cells, including PCa cells, to docetaxel treatment nih.govnih.govoncotarget.com. This sensitization is mediated, at least in part, through the inhibition of survivin and the subsequent induction of apoptosis nih.govnih.gov. By antagonizing docetaxel-induced survivin upregulation and promoting apoptosis, this compound enhances the cytotoxic effects of docetaxel nih.govnih.gov. Studies have shown that this compound enhances the in vitro cytotoxicity of docetaxel in a dose-dependent manner in mCRPC cells nih.gov. In vivo studies using mouse models with pre-established tumors have also shown that the combination of this compound and docetaxel significantly inhibits tumor growth and improves outcomes compared to docetaxel alone nih.govresearchgate.netresearchgate.net.

Here is a table summarizing the key interactions and effects of this compound and Docetaxel:

TreatmentSurvivin ExpressionApoptosis (PARP/Caspase-3 Cleavage)Cell Viability/Tumor Growth
Docetaxel AloneIncreased (temporary/slight) nih.govnih.govaacrjournals.orgInduced nih.govInhibited (often leads to resistance) nih.govnih.gov
This compound AloneInhibited nih.govnih.govresearchgate.netInduced nih.govresearchgate.netInhibited nih.govresearchgate.net
This compound + DocetaxelAntagonized Docetaxel-induced upregulation nih.govnih.govEffectively promoted nih.govresearchgate.netSignificantly enhanced inhibition/reduction nih.govnih.govresearchgate.net

Potential Off-Target Effects or Additional Pathways (e.g., PI-3K/Akt pathway)

Beyond its effects on survivin expression and its role as an aminobisphosphonate derivative, this compound's interaction with other signaling cascades, such as the PI-3K/Akt pathway, has been considered. The PI3K/Akt pathway is a critical regulator of various cellular processes, including cell proliferation, survival, and growth, and its dysregulation is frequently observed in numerous cancers, including prostate cancer. nih.govmdpi.comnih.govcellsignal.com

Studies investigating the mechanisms by which docetaxel treatment can lead to increased survivin expression in metastatic castration-resistant PCa (mCRPC) cells have hypothesized the involvement of pathways like PI-3K/Akt and MAPK. nih.gov These pathways are known to potentially activate survivin expression at both transcriptional and post-transcriptional levels. nih.gov While this compound has been shown to effectively inhibit survivin expression and attenuate docetaxel-induced survivin upregulation, the precise extent to which it directly modulates the PI-3K/Akt pathway or other signaling routes in this context warrants further investigation. researchgate.netnih.gov

Research has indicated that this compound exhibits potent in vitro cytotoxicity across a range of human cancer cell lines, including various PCa cell lines. researchgate.net The average IC50 (50% inhibitory concentration) values observed in these studies provide quantitative data on its effectiveness in inhibiting cell viability. researchgate.net

Here is a summary of this compound's in vitro cytotoxicity in a panel of human PCa cell lines:

PCa Cell LineAverage IC50 (µM)Range (µM)
Panel of PCa cells4.12.1 - 6.3
PC-33.8 (LC50)-
DU-1453.1 (LC50)-
LNCaP--
C4-2--
C4-2B--
CWR22Rv1--
ARCaP E--
ARCaP M--

Note: The IC50 values for PC-3 and DU-145 were reported as LC50 (50% lethal concentration) in the source. researchgate.net

While the primary focus of research on this compound has been its impact on survivin and its potential in bone metastatic PCa, the possibility of its influence extending to or being mediated partly through pathways like PI-3K/Akt or other off-targets remains an area that could benefit from further dedicated investigation to fully elucidate its complex molecular mechanisms of action. nih.gov

Preclinical Efficacy and Pharmacodynamics of Bkm1644

In Vitro Anti-Cancer Activity in Human Cell Lines

BKM1644 has been evaluated against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) to assess its broad-spectrum anti-cancer activity. nih.gov The screening revealed that the compound induces both growth inhibition and cell death across a wide variety of human cancer cells. oncotarget.comresearchgate.net The average 50% growth inhibition (GI₅₀) concentration across the panel was 1.4 μM, with values ranging from 0.8 μM to 10.1 μM. nih.govoncotarget.com The average 50% lethal concentration (LC₅₀) was 3.0 μM, with a range of 2.9 μM to over 50 μM. nih.govoncotarget.com

Table 1: NCI-60 Panel Activity of this compound

Metric Average Concentration Concentration Range
GI₅₀ (50% Growth Inhibition) 1.4 μM 0.8 μM - 10.1 μM
LC₅₀ (50% Lethal Concentration) 3.0 μM 2.9 μM - >50 μM

Data sourced from studies on the in vitro anti-cancer activities of this compound. nih.govoncotarget.com

This compound has shown significant in vitro cytotoxicity against a panel of human prostate cancer (PCa) cell lines, including those representative of metastatic castration-resistant prostate cancer (mCRPC). nih.govoncotarget.com The cell lines tested include LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, ARCaPM, PC-3, and DU-145. oncotarget.comresearchgate.net The compound's 50% inhibitory concentration (IC₅₀) in these prostate cancer cells averaged 4.1 μM, with a range between 2.1 μM and 6.3 μM following a 72-hour treatment. nih.govoncotarget.comresearchgate.net Specifically, in the mCRPC cell lines PC-3 and DU-145, this compound demonstrated LC₅₀ values of 3.8 μM and 3.1 μM, respectively. nih.govoncotarget.comresearchgate.net

Table 2: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

Cell Line Type Metric Concentration
PC-3 mCRPC LC₅₀ 3.8 μM
DU-145 mCRPC LC₅₀ 3.1 μM
Panel Average LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, ARCaPM IC₅₀ 4.1 μM (Range: 2.1 - 6.3 μM)

Data reflects the lethal concentration (LC₅₀) and inhibitory concentration (IC₅₀) of this compound in specified prostate cancer cell lines. nih.govoncotarget.comresearchgate.net

The cytotoxic activity of this compound is mediated through the induction of apoptosis in a dose-dependent manner. nih.govoncotarget.comresearchgate.net An Annexin V assay performed on C4-2 prostate cancer cells confirmed this mechanism, showing an increase in apoptosis corresponding to higher concentrations of this compound. oncotarget.comresearchgate.net Mechanistic studies indicate that this compound effectively suppresses the expression of survivin, an anti-apoptotic protein, in a time-dependent manner in mCRPC cells. nih.govoncotarget.com The suppression of survivin is potentially mediated through the inhibition of Signal Transducer and Activator of Transcription 3 (Stat3) phosphorylation. nih.govoncotarget.com Furthermore, treatment with this compound leads to the cleavage of poly ADP ribose polymerase (PARP) and caspase 3, which are key indicators of apoptotic activation. nih.gov

This compound has been shown to sensitize mCRPC cells to standard chemotherapy agents like docetaxel (B913). nih.gov Studies have found that docetaxel treatment can temporarily increase levels of the anti-apoptotic protein survivin, which is associated with therapeutic resistance. nih.gov this compound effectively antagonizes this docetaxel-induced survivin expression. nih.gov The simultaneous administration of this compound with docetaxel in cell cultures enhanced the in vitro cytotoxicity of docetaxel in a dose-dependent manner and more effectively promoted the cleavage of PARP and caspase 3, indicating an amplified induction of apoptosis. nih.gov

Concentration-Dependent Effects on Cell Proliferation and Apoptosis Induction

In Vivo Efficacy in Non-Human Xenograft Models

The in vivo efficacy of this compound was assessed in a mouse model where C4-2 human prostate cancer cells were grown as intratibial xenografts to mimic bone metastasis. nih.gov In this model, the combination of this compound with docetaxel resulted in a significant decrease in serum prostate-specific antigen (PSA) levels, a biomarker for tumor growth, compared to the control group or either agent used alone. nih.gov After a 10-week treatment period, the combination therapy group showed the lowest average PSA levels. nih.gov

Table 3: Endpoint Serum PSA Levels in C4-2 Intratibial Xenograft Model

Treatment Group Average Serum PSA (ng/ml)
Control 173.72 ± 37.52
This compound 117.67 ± 40.95
Docetaxel 82.77 ± 18.33
This compound + Docetaxel 64.45 ± 22.19

Data represents mean serum PSA levels ± standard error after 10 weeks of treatment in mice with C4-2 tumors. nih.gov

In addition to reducing tumor burden as indicated by PSA levels, the combination treatment also led to much-improved bone architecture in the tumor-bearing tibias. nih.govoncotarget.com Immunohistochemical analysis of the tumor tissues revealed that this compound, both alone and in combination with docetaxel, markedly reduced the expression of survivin and Ki67, a proliferation marker. nih.gov Furthermore, Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) staining, which detects DNA fragmentation characteristic of apoptosis, was significantly increased in the tumors from the combination treatment group. nih.gov These findings suggest that this compound effectively inhibits tumor cell proliferation and induces apoptosis at the tissue level, contributing to the suppression of tumor growth in a bone microenvironment. nih.gov

Impact on Tumor Growth and Metastasis in Skeletal Microenvironment

This compound, an acyl-tyrosine bisphosphonate amide derivative, has demonstrated significant efficacy in inhibiting the skeletal growth of metastatic castration-resistant prostate cancer (mCRPC) in preclinical models. nih.gov In vivo studies using mouse models with established C4-2 prostate cancer tumors in the tibia have shown that this compound can effectively retard the growth of these tumors within the bone microenvironment. nih.govoncotarget.com The bone microenvironment is known to facilitate tumor engraftment and growth, making it a critical target for therapeutic intervention. nih.govnih.gov The inclusion of an aminobisphosphonate moiety in this compound is intended to increase its selective uptake in bone tissues, potentially enhancing its bioavailability and efficacy at the site of metastasis. nih.gov

When used as a single agent, this compound has been shown to significantly inhibit the intraosseous growth of prostate cancer cells. researchgate.net Furthermore, its combination with the chemotherapeutic agent docetaxel results in a significant inhibition of skeletal tumor growth. oncotarget.com This suggests that this compound not only has standalone anti-tumor activity in the bone but can also enhance the efficacy of standard chemotherapy in this setting. nih.gov The development of such preclinical models that accurately represent the clinical features of bone metastases is crucial for evaluating the efficacy of novel therapies. preprints.org

Modulation of Disease Biomarkers in Animal Models (e.g., serum Prostate-Specific Antigen)

A key indicator of prostate cancer tumor burden, serum Prostate-Specific Antigen (PSA), was significantly modulated by this compound treatment in animal models. In mice bearing C4-2 tumors in their tibias, treatment with this compound, both alone and in combination with docetaxel, led to a marked decrease in serum PSA levels. nih.govresearchgate.net

Table 1: Effect of this compound on Serum Prostate-Specific Antigen (PSA) Levels in a Mouse Model of Prostate Cancer Bone Metastasis

Treatment Group Mean Serum PSA (ng/ml) ± SD Statistical Significance (p-value vs. Control)
Control 173.72 ± 37.52 -
This compound Data indicates significant reduction, specific value not provided in source < 0.05
Docetaxel Data indicates significant reduction, specific value not provided in source < 0.05
This compound + Docetaxel 64.45 ± 22.19 < 0.0001

Data sourced from a study by Zhang et al. as cited in multiple sources. nih.govoncotarget.com

Histopathological and Immunohistochemical Analysis of Tumor Tissues

Histopathological and immunohistochemical analyses of tumor tissues from treated animals have provided further insights into the mechanisms underlying the anti-tumor effects of this compound. nih.govresearchgate.net These analyses were conducted on C4-2 tumor specimens harvested at the end of the in vivo experiments. nih.gov

A key finding from mechanistic studies is the ability of this compound to effectively inhibit the expression of survivin, an anti-apoptotic protein linked to prostate cancer bone metastasis and therapeutic resistance. nih.gov Immunohistochemical analysis of tumor tissues revealed that this compound markedly reduced survivin expression. nih.govoncotarget.com Interestingly, treatment with docetaxel alone was found to temporarily increase survivin expression, a phenomenon that may contribute to chemoresistance. nih.gov The combination of this compound and docetaxel, however, resulted in the inhibition of survivin. nih.govoncotarget.com The suppression of survivin transcription by this compound may be mediated by the Signal Transducer and Activator of Transcription 3 (Stat3). nih.gov

The effect of this compound on tumor cell proliferation was assessed by analyzing the expression of the proliferation marker Ki67. nih.gov Immunohistochemical staining showed that this compound markedly reduced the levels of Ki67 in the tumor tissue. nih.govoncotarget.com In contrast, while docetaxel also reduced Ki67 levels, the combination of this compound and docetaxel led to a more pronounced inhibition of this proliferation marker compared to docetaxel treatment alone. nih.govoncotarget.com

To determine if the inhibition of tumor growth was associated with increased cancer cell death, apoptosis was detected in tumor tissues using the Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) assay. nih.gov The results showed that TUNEL staining was higher in tumors treated with this compound or docetaxel alone compared to the control group. nih.gov Significantly, the level of apoptosis was further increased in the tumor tissues from the combination treatment group. nih.gov This indicates that this compound induces apoptosis at the tissue level, which contributes to the suppression of tumor growth in the bone and enhances the efficacy of docetaxel. nih.gov

Table 2: Summary of Immunohistochemical Analysis of C4-2 Skeletal Tumors

Treatment Group Survivin Expression Ki67 Expression Apoptosis (TUNEL Staining)
Control Baseline Baseline Baseline
Docetaxel Increased Reduced Increased
This compound Markedly Reduced (p=0.035 vs. control) Markedly Reduced Increased
This compound + Docetaxel Inhibited (compared to docetaxel alone) Inhibited (compared to docetaxel alone) Significantly Increased (p=0.042 vs. docetaxel alone)

Data based on findings from Zhang et al. nih.govoncotarget.com

Analysis of Proliferation Markers (e.g., Ki67)

Effects on Bone Architecture and Tumor-Associated Bone Lesions

Beyond its direct effects on tumor cells, this compound treatment also had a positive impact on the bone architecture in tumor-bearing mice. nih.govresearchgate.net Prostate cancer bone metastases often lead to both osteolytic (bone-destroying) and osteoblastic (bone-forming) lesions. researchgate.net X-ray radiography of the C4-2 tumor-bearing bones revealed that treatment with this compound, either alone or in combination with docetaxel, resulted in improved bone architecture with a reduction in both osteolytic and osteoblastic lesions compared to the control group. nih.govresearchgate.net This suggests that this compound can mitigate the damaging effects of the tumor on the surrounding bone structure. nih.gov

Pharmacological Characterization in Preclinical Settings

The pharmacological properties of this compound, an acyl-tyrosine bisphosphonate amide derivative, have been evaluated in various preclinical models to determine its anticancer activity and mechanism of action. nih.govoncotarget.com

In Vitro Anticancer Activity

This compound has demonstrated significant growth inhibition and cell death capabilities across a wide array of human cancer cell lines. nih.govresearchgate.net An unbiased screening by the National Cancer Institute's Developmental Therapeutics Program (NCI-60) revealed broad anticancer activity. nih.gov The average 50% growth inhibition (GI50) across the NCI-60 panel was 1.4 μM, with values ranging from 0.8 μM to 10.1 μM. nih.govresearchgate.net The average 50% lethal concentration (LC50) was 3.0 μM. nih.govresearchgate.net

The compound showed particular potency against metastatic, castration-resistant prostate cancer (mCRPC) cells. nih.govoncotarget.com In a panel of human prostate cancer cell lines, including LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, and ARCaPM, the average 50% inhibitory concentration (IC50) for this compound was 4.1 μM, with a range of 2.1 μM to 6.3 μM. nih.govresearchgate.net Further studies confirmed its cytotoxicity in specific mCRPC cell lines. nih.govresearchgate.net

In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
Cell LineParameterConcentration (μM)Reference
PC-3LC503.8 nih.govresearchgate.net
DU-145LC503.1 nih.govresearchgate.net
Prostate Cancer Cell Panel (average)IC504.1 nih.govresearchgate.net

Research indicates that this compound induces cancer cell death through apoptosis. nih.govresearchgate.net An Annexin V assay showed that this compound treatment led to a dose-dependent increase in apoptosis in C4-2 prostate cancer cells. nih.govresearchgate.net

Mechanism of Action

The primary mechanism through which this compound exerts its anticancer effects is the inhibition of survivin, an anti-apoptotic protein. nih.govoncotarget.com Studies have shown that this compound effectively suppresses the expression of survivin protein in mCRPC cells in a time-dependent manner. nih.gov This inhibition occurs at the transcriptional level through a mechanism dependent on the Signal Transducer and Activator of Transcription 3 (Stat3). nih.govoncotarget.com this compound was found to inhibit the phosphorylation of Stat3 at both Ser727 and Tyr705 residues. nih.gov A survivin reporter assay confirmed that the compound selectively inhibits the luciferase activity of the survivin promoter. nih.govoncotarget.com

Furthermore, this compound has been shown to sensitize prostate cancer cells to conventional chemotherapy. nih.govoncotarget.com It effectively antagonizes the induction of survivin that can be caused by agents like docetaxel. nih.gov By preventing this survivin increase, this compound promotes the cleavage of poly ADP ribose polymerase (PARP) and caspase 3, which are key indicators of apoptosis, thereby enhancing the cytotoxic effects of docetaxel in mCRPC cells. nih.gov

In Vivo Efficacy

The antitumor effects of this compound have also been validated in animal models. In mice with established C4-2 prostate cancer tumors in their tibias, treatment with this compound led to significant improvements. nih.govresearchgate.net When used in combination with docetaxel, there was a marked decrease in serum prostate-specific antigen (PSA) levels compared to the control group. nih.govoncotarget.com The treatment also resulted in a much-improved bone architecture in the tumor-bearing mice. nih.govresearchgate.net

Immunohistochemical analysis of the tumors provided further insight into the compound's in vivo mechanism. nih.govresearchgate.net this compound treatment markedly reduced the expression of both survivin and Ki67, a marker for cell proliferation. nih.govresearchgate.net Additionally, TUNEL assays demonstrated an increase in apoptosis within the C4-2 skeletal tumors following treatment. nih.govresearchgate.net

Summary of In Vivo Findings for this compound
FindingModel SystemReference
Reduced serum PSA levelsAthymic nude mice with C4-2 tumors nih.govoncotarget.com
Improved bone architectureAthymic nude mice with C4-2 tumors nih.govresearchgate.net
Inhibited in vivo expression of survivinC4-2 skeletal tumors nih.govresearchgate.net
Inhibited in vivo expression of Ki67C4-2 skeletal tumors nih.govresearchgate.net
Induced apoptosis (TUNEL assay)C4-2 skeletal tumors nih.govresearchgate.net

Chemical Synthesis and Structure Activity Relationship Sar Studies of Bkm1644 and Analogs

Synthetic Methodologies and Chemical Derivation

BKM1644 is an acyl-tyrosine bisphosphonate amide derivative. nih.govmedchemexpress.commedchemexpress.com Its synthesis was accomplished following procedures outlined by Gera et al. nih.govscispace.com The core of its development lies in the generation of this compound as an analog of a parent compound, BKM1740. nih.gov The chemical derivation was a strategic modification, where a piperidinyl spacer was deleted from the BKM1740 structure to yield this compound [F5c-OC2Y-AMDP(OEt)4]. nih.gov This modification resulted in a compound with a smaller molecular weight and greater water solubility, which are often desirable characteristics for a drug candidate. nih.gov The synthesis of related kinase inhibitors, particularly those based on pyrimidine (B1678525) scaffolds, often involves sequential nucleophilic aromatic substitution and cross-coupling reactions to build the core structure and add various substituents. nih.govacs.org

Design Concepts for Multi-Component Small Molecules

The fundamental design concept for this compound and its analogs is the creation of a multi-component small molecule that integrates two to three pharmacophoric subunits. nih.gov This strategy aims to achieve high anti-cancer activity by combining distinct chemical structures with known biological functions into a single entity. nih.gov

Specifically, this compound incorporates two critical chemical moieties:

F5c-OC2Y : This is a key structural component derived from BKM570, a known bradykinin (B550075) antagonist. nih.govhodoodo.com

A bisphosphonate amide derivative : This component is designed to target bone, making the compound particularly relevant for bone-metastatic cancers. nih.gov

By fusing these subunits, the design intends to create a novel molecule with a unique and potent activity profile, in this case, targeting survivin and showing efficacy in models of metastatic castration-resistant prostate cancer (mCRPC). nih.govmedchemexpress.com This approach of using pharmacophore-based drug design is a common strategy to develop novel inhibitors. frontiersin.org

Structure-Activity Relationship Insights from Analog Development

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity, guiding the optimization of lead compounds. collaborativedrug.comgardp.org The primary SAR insight for this compound comes from its direct comparison to its analog, BKM1740. nih.gov

The key structural difference is the removal of a piperidinyl spacer from BKM1740 to create this compound. nih.gov This single modification led to significant improvements in its physicochemical properties, making it a more viable drug candidate. nih.gov

PropertyBKM1740 (Parent Compound)This compound (Analog)Rationale for Change
Core StructureContains a piperidinyl spacerPiperidinyl spacer deletedTo improve physicochemical properties
Molecular WeightLargerSmaller (846 Dalton) nih.govFavorable for drug development
Water SolubilityLowerGreater nih.govImproved biopharmaceutical properties
SynthesisMore complexEasier to synthesize nih.govImproved feasibility and cost-effectiveness

Broader SAR studies on related heterocyclic kinase inhibitors, such as those with pyrimidine or thienopyrimidine cores, often highlight the importance of specific moieties for activity. frontiersin.orgtandfonline.com For instance, the morpholine (B109124) group is frequently identified as forming key hydrogen bonds with the target kinase, while the pyrimidine framework serves as a foundational scaffold. nih.govfrontiersin.org The nature and position of substituents on the core structure significantly influence potency and selectivity. nih.govunilag.edu.ng

Optimization Strategies for Enhanced Efficacy

The development of this compound from BKM1740 is a clear example of a successful optimization strategy. By analyzing the structure of the parent compound, researchers identified a non-essential linker—the piperidinyl spacer—that could be removed to enhance the molecule's drug-like properties without compromising its desired biological activity. nih.gov This structural refinement led to a new compound, this compound, with enhanced efficacy characteristics such as improved solubility and a more accessible synthetic route. nih.gov

General optimization strategies in this field often involve several key approaches:

Scaffold Hopping : Replacing the central chemical scaffold with another that may have better properties while maintaining the crucial binding interactions.

Substituent Modification : Altering functional groups at various positions on the scaffold to improve target binding, enhance selectivity against other kinases, and optimize pharmacokinetic properties. researchgate.net For many kinase inhibitors, this involves balancing the activity profile across different isoforms. nih.govmdpi.com

Conformational Restriction : Introducing cyclic features or rigid linkers to lock the molecule into its bioactive conformation, which can improve potency and selectivity.

The creation of this compound exemplifies how targeted structural modifications, informed by SAR insights, can lead to the optimization of a chemical series for enhanced therapeutic potential. nih.gov

Research Methodologies and Analytical Approaches Utilized in Bkm1644 Studies

In Vitro Experimental Models and Assays

In vitro studies form the foundational analysis of BKM1644's biological activity, utilizing various cell-based assays to determine its efficacy and mechanism.

Cell Culture Techniques and Reagents

The in vitro evaluation of this compound has predominantly involved a panel of human prostate cancer (PCa) cell lines. These include metastatic, castration-resistant prostate cancer (mCRPC) cells, which are crucial for studying advanced stages of the disease. nih.gov Commonly used cell lines in these studies are LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, and ARCaPM. nih.govresearchgate.net These cells are cultured using standard techniques, maintained in appropriate media such as RPMI 1640 supplemented with fetal bovine serum and penicillin-streptomycin (B12071052) solution, to ensure their viability and growth for experimental procedures. oncotarget.com

Cell Proliferation and Viability Assays (e.g., NCI-60 screening, IC50/GI50 determination, Annexin V assay)

A critical step in evaluating this compound's anti-cancer potential is the assessment of its impact on cell proliferation and viability.

NCI-60 Screening: this compound has demonstrated potent anti-cancer activity in the National Cancer Institute's (NCI) 60-cell line panel, which screens compounds against 60 different human tumor cell lines from nine different cancer types. nih.govwikipedia.orgcancer.gov This broad screening provides initial insights into the compound's spectrum of activity. nih.govcancer.gov The NCI-60 screen determines the concentration at which a compound causes 50% growth inhibition (GI50). nih.gov For this compound, the average GI50 across the NCI-60 panel is 1.4 μM, with a range of 0.8 μM to 10.1 μM. researchgate.net

IC50/GI50 Determination: To quantify the potency of this compound, the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are determined in various cancer cell lines. nih.govresearchgate.net The average IC50 of this compound in a panel of prostate cancer cells was found to be 4.1 μM, with values ranging from 2.1 μM to 6.3 μM. researchgate.netoncotarget.com These values are typically determined after a 72-hour treatment period. researchgate.net

Annexin V Assay: To determine if the inhibition of cell viability is due to the induction of apoptosis, the Annexin V assay is employed. nih.govresearchgate.net This assay confirmed that this compound induces apoptosis in a dose-dependent manner in prostate cancer cells. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

Cell LineIC50 (µM)
LNCaPData not individually specified, but within the 2.1 - 6.3 µM range
C4-2Data not individually specified, but within the 2.1 - 6.3 µM range
C4-2BData not individually specified, but within the 2.1 - 6.3 µM range
CWR22Rv1Data not individually specified, but within the 2.1 - 6.3 µM range
ARCaPEData not individually specified, but within the 2.1 - 6.3 µM range
ARCaPMData not individually specified, but within the 2.1 - 6.3 µM range
PC-3LC50 of 3.8 µM
DU-145LC50 of 3.1 µM

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a fundamental technique used to investigate the molecular mechanisms underlying this compound's effects. rwdstco.comnih.gov This method allows for the detection and quantification of specific proteins and their phosphorylation status. rwdstco.comnih.govbio-rad-antibodies.com In studies involving this compound, Western blotting has been crucial in demonstrating the compound's ability to suppress the expression of the anti-apoptotic protein survivin in a time-dependent manner in mCRPC cells. nih.gov This technique helps to elucidate the signaling pathways affected by the compound. nih.govbio-rad-antibodies.com

Reporter Assays for Transcriptional Activity (e.g., Survivin reporter assay)

To further understand how this compound regulates the expression of key proteins, reporter assays are utilized. A survivin reporter assay, for instance, was used to confirm that this compound inhibits the transcription of the survivin gene. nih.gov This assay involves transfecting cells with a luciferase reporter construct containing the survivin promoter. researchgate.net The results indicated that this compound's suppressive effect on survivin may be mediated through the Signal Transducer and Activator of Transcription 3 (Stat3) pathway. nih.govoncotarget.com

In Vivo Preclinical Models

To assess the therapeutic potential of this compound in a more physiologically relevant context, in vivo preclinical models are employed.

Establishment and Monitoring of Xenograft Models (e.g., athymic nude mice, intratibial inoculation)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research. kiyatec.comkyinno.com

Athymic Nude Mice: Studies on this compound have utilized athymic male nude mice. nih.gov These mice lack a thymus gland and therefore have a compromised immune system, which prevents the rejection of human tumor xenografts.

Intratibial Inoculation: To specifically model bone metastasis of prostate cancer, C4-2 cells, which express high levels of prostate-specific antigen (PSA), are inoculated directly into the tibia of the mice. nih.gov This intratibial inoculation procedure establishes tumors within the bone microenvironment. nih.gov

Monitoring: The growth of these skeletal tumors and the response to treatment are monitored by measuring serum PSA levels every two weeks using an ELISA kit. nih.gov A decrease in serum PSA levels is indicative of a positive treatment response. nih.gov In studies with this compound, a significant reduction in serum PSA was observed in treated mice compared to the control group. nih.gov Additionally, the impact on bone architecture is assessed, with improvements noted in mice treated with this compound. nih.govresearchgate.net

Assessment of Tumor Burden and Biomarker Levels (e.g., PSA)

In preclinical evaluations of this compound, a primary method for assessing tumor burden, particularly in prostate cancer models, involves the measurement of serum biomarker levels. nih.gov Prostate-Specific Antigen (PSA) is a key biomarker used for this purpose. frontiersin.orgnih.gov Studies on athymic nude mice with established C4-2 prostate cancer tumors in the tibia demonstrated that treatment regimens including this compound led to a significant reduction in serum PSA levels over a 10-week period. nih.gov

The monitoring of longitudinal PSA values serves as a crucial indicator of therapeutic efficacy. nih.gov In these studies, mice treated with a combination of this compound and docetaxel (B913) showed a marked decrease in serum PSA compared to control groups. nih.govresearchgate.net The average PSA level at the study's endpoint was substantially lower in the combination treatment group (64.45 ± 22.19 ng/ml) compared to the control group (173.72 ± 37.52 ng/ml). nih.gov Treatment with this compound alone also resulted in lower PSA levels (117.67 ± 40.95 ng/ml) compared to the untreated control group. nih.gov

Effect of this compound on Serum PSA Levels at 10-Week Endpoint nih.gov
Treatment GroupAverage PSA Level (ng/ml)
Control173.72 ± 37.52
Docetaxel82.77 ± 18.33
This compound117.67 ± 40.95
This compound and Docetaxel Combination64.45 ± 22.19

Histomorphometry and Molecular Analysis of Bone and Tumor Specimens

Histomorphometry is a quantitative analytical method used to evaluate bone microarchitecture and metabolism, providing critical insights into the effects of disease and treatment on bone tissue. arprheumatology.comnih.gov In studies involving this compound, tibia specimens from tumor-bearing mice were dehydrated, embedded in paraffin, and subjected to analysis at a specialized Histomorphometry and Molecular Analysis Core. nih.govscispace.com

This analysis revealed that this compound treatment improves bone architecture in mice bearing C4-2 tumors. nih.govresearchgate.net Visual examination of the bone specimens showed a reduction in both osteoblastic (abnormal bone formation) and osteolytic (bone destruction) lesions in the treated groups, indicating a positive therapeutic effect on the bone metastatic environment. researchgate.net The molecular analysis of these specimens was further detailed through specific assays like immunohistochemistry. nih.gov

Immunohistochemistry (IHC) and TUNEL Assays

Immunohistochemistry (IHC) is a technique used to detect the presence and location of specific proteins in tissue samples. In preclinical studies of this compound, IHC was employed to analyze the expression of key proteins related to cell proliferation and survival within C4-2 skeletal tumor specimens. nih.gov Specifically, the expression of survivin, an anti-apoptotic protein, and Ki67, a cellular marker for proliferation, was evaluated. nih.gov The results showed that this compound treatment markedly reduced the expression of both survivin and Ki67. nih.govresearchgate.net

To assess programmed cell death, or apoptosis, researchers utilized the Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) assay. nih.gov The TUNEL assay is a method for detecting DNA fragmentation that occurs during the final stages of apoptosis. assaygenie.comthermofisher.com In tumor tissues from mice treated with this compound, TUNEL staining was significantly higher compared to control groups. nih.gov This increase in TUNEL-positive cells indicates that this compound induces apoptosis at the tissue level, contributing to the suppression of tumor growth. nih.govresearchgate.net When combined with docetaxel, the level of apoptosis was further increased. nih.gov

Summary of Immunohistochemistry (IHC) Findings for this compound nih.gov
Protein MarkerFunctionEffect of this compound Treatment
SurvivinAnti-apoptotic proteinMarkedly reduced expression
Ki67Proliferation markerReduced expression

Statistical Analysis in Preclinical Research

Robust statistical analysis is fundamental to preclinical research to ensure that the observed results are significant and not due to chance. jpccr.eunih.gov In the evaluation of this compound, specific statistical methods were applied to determine the significance of the findings. nih.gov

A mixed model was used for the statistical analysis of longitudinal PSA data, which demonstrated a significant difference in PSA values across the four different treatment groups (p < 0.0019). nih.gov This model also confirmed that the changes in PSA values over time were statistically significant (p < 0.0001). nih.gov

For the analysis of IHC and TUNEL assay results, a two-tailed t-test was used to calculate p-values. nih.govresearchgate.net The reduction in survivin expression by this compound was found to be statistically significant (p = 0.035). nih.gov Furthermore, the increase in apoptosis as measured by TUNEL staining in the combination treatment group (this compound and docetaxel) was also significant (p = 0.042) when compared to docetaxel treatment alone. nih.gov These statistical validations underscore the potent anti-tumor activity of this compound. nih.gov

Broader Academic Implications and Future Research Directions

BKM1644 as a Lead Compound for Drug Discovery Targeting Cancer Resistance

This compound has been identified as a potential lead compound in the development of new anti-cancer therapies aimed at overcoming drug resistance, a major challenge in treating advanced cancers like prostate cancer (PCa). nih.govresearchgate.netresearchgate.netresearchgate.net Its potent anti-cancer activity has been observed across a broad spectrum of human cancer cells in the NCI-60 panel. nih.govresearchgate.netresearchgate.net Notably, this compound effectively inhibits the proliferation of metastatic, castration-resistant PCa (mCRPC) cells and sensitizes these cells to docetaxel (B913) treatment. nih.govresearchgate.netresearchgate.net This suggests its potential as a therapeutic agent to improve the efficacy of existing chemotherapies that often face resistance issues. The design concept of this compound and its analogs involves combining multiple pharmacophoric subunits into a single molecule, aiming for high anti-cancer activities. researchgate.net This approach could inform the design of future drug candidates.

Contribution to Understanding Survivin Biology in Cancer Progression

Research on this compound has significantly contributed to the understanding of survivin biology in cancer progression, particularly its role in therapeutic resistance. Survivin, a member of the inhibitor-of-apoptosis proteins (IAPs) family, is frequently overexpressed in various cancers and is correlated with tumor progression and resistance to anti-cancer drugs. researchgate.netnih.gov Studies have shown that docetaxel treatment can temporarily increase survivin expression, which may contribute to the development of resistance. nih.govresearchgate.netnih.gov Intriguingly, this compound effectively inhibits survivin expression, potentially counteracting the docetaxel-induced increase in survivin in bone metastatic PCa cells. nih.govresearchgate.netnih.gov Mechanistic studies suggest that this compound's suppression of survivin transcription may involve the signal transducer and activator of transcription 3 (Stat3) pathway, as indicated by survivin reporter assays. nih.govresearchgate.netnih.govresearchgate.net This provides valuable insight into the molecular mechanisms by which survivin contributes to resistance and how it can be targeted. Survivin's role in both promoting cancer cell survival and inhibiting cell death, coupled with its aberrant expression in tumors, underscores its relevance as a therapeutic target. researchgate.net

Development of Combinatorial Therapeutic Strategies in Preclinical Oncology

The observed synergy between this compound and docetaxel in preclinical models highlights the potential for developing combinatorial therapeutic strategies. The combination of this compound and docetaxel significantly inhibited the skeletal growth of mCRPC in mouse models. nih.gov This combination treatment resulted in a marked decrease in serum prostate-specific antigen (PSA) levels and improved bone architecture in mice with pre-established tumors. nih.govresearchgate.netnih.gov

Treatment GroupSerum PSA Levels (ng/ml)Bone Architecture Improvement
Control173.72 ± 37.52-
Combined Treatment64.45 ± 22.19Marked Improvement

Data derived from preclinical studies in mice with C4-2 tumors in the tibia. nih.govresearchgate.netnih.gov

Furthermore, the combination of this compound and docetaxel inhibited survivin and Ki67 expression and significantly increased apoptosis in tumor tissues compared to docetaxel treatment alone. nih.gov These findings provide a strong rationale for further evaluating this compound in combination with standard chemotherapies in preclinical and potentially clinical settings to enhance treatment efficacy and overcome resistance.

Exploration of this compound's Potential in Other Cancer Types

While research on this compound has heavily focused on prostate cancer, its potent anti-cancer activity observed in the NCI-60 panel suggests potential efficacy in a broader range of cancer types. nih.govresearchgate.netresearchgate.net The NCI-60 screening demonstrated that this compound induced growth inhibition and cell death across various human cancer cell lines. researchgate.net This broad activity profile indicates that this compound's mechanism of action, particularly its impact on survivin and potentially other pathways, may be relevant to the pathology of multiple cancer types where survivin is overexpressed or contributes to resistance. researchgate.netnih.gov Future research could explore the efficacy of this compound in preclinical models of other cancers that are known to overexpress survivin or develop resistance to current therapies, such as breast cancer, lung cancer, and colorectal cancer, among others. nih.govcancerresearchuk.orgresearchgate.netcancer.gov

Advanced Preclinical Model Development for Compound Evaluation

The evaluation of this compound's efficacy and mechanism of action necessitates the use of advanced preclinical models that accurately recapitulate human cancer biology and the complexities of drug resistance. Studies on this compound have utilized in vitro cell line panels, including various PCa cell lines, and in vivo mouse models, specifically focusing on skeletal growth of mCRPC in athymic nude mice bearing C4-2 tumors. nih.govresearchgate.netresearchgate.net The use of intraosseous models in evaluating compounds like this compound is particularly relevant for bone metastatic PCa. dntb.gov.ua Future research directions involve the development and application of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, which can better predict clinical outcomes and provide a more comprehensive understanding of this compound's effects within a complex tumor microenvironment and in the presence of a human immune system. nih.govjax.org These advanced models are crucial for evaluating the efficacy of this compound as a single agent and in combination therapies, as well as for investigating potential mechanisms of resistance that may emerge.

Q & A

Q. How can predictive models improve this compound’s structure-activity relationship (SAR) analysis?

  • Methodological Answer :
  • QSAR modeling : Use descriptors like logP, polar surface area, and molecular docking scores.
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects.
    Validate models with external test sets and SHAP analysis for interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BKM1644
Reactant of Route 2
Reactant of Route 2
BKM1644

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.